molecular formula C13H13BrN2O2 B5824812 N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5824812
M. Wt: 309.16 g/mol
InChI Key: ROBAZSSHCMAVIY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 3-ethyl-5-methyl-1,2-oxazole can be prepared by reacting 3-ethyl-2-butanone with hydroxylamine hydrochloride under acidic conditions.

    Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of phenylamine with bromine to form 3-bromophenylamine.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the bromophenylamine with the oxazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can be used to replace the bromine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Medicine: The compound’s potential medicinal properties make it a candidate

Properties

IUPAC Name

N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBAZSSHCMAVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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